2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
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Overview
Description
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methacrylate group, a heptadecafluorooctyl group, and several functional groups that contribute to its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate typically involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of the heptadecafluorooctyl sulphonyl intermediate: This involves the reaction of heptadecafluorooctyl iodide with sodium sulphonate under specific conditions to form the sulphonyl intermediate.
Formation of the ethyl((heptadecafluorooctyl)sulphonyl)amino intermediate: The sulphonyl intermediate is then reacted with ethylamine to form the ethyl((heptadecafluorooctyl)sulphonyl)amino intermediate.
Coupling with 2-methylphenyl isocyanate: The intermediate is then coupled with 2-methylphenyl isocyanate to form the corresponding urea derivative.
Methacrylation: Finally, the urea derivative is reacted with methacryloyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulphonyl group, converting it to the corresponding sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and methacrylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with sulfoxide or sulfide groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility and functionalizability.
Medicine: Investigated for use in medical devices and coatings due to its antimicrobial properties and stability.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is primarily based on its ability to interact with various molecular targets through its functional groups. The methacrylate group allows for polymerization reactions, while the sulphonyl and ethoxy groups enable interactions with biological molecules and surfaces. The compound’s hydrophobic heptadecafluorooctyl group contributes to its unique properties, such as chemical resistance and low surface energy.
Comparison with Similar Compounds
Similar Compounds
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)ethyl methacrylate: Similar structure but with an ethyl group instead of a propyl group.
2-((((5-(((2-(Methyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is unique due to its specific combination of functional groups, which confer a balance of hydrophobicity, reactivity, and biocompatibility. This makes it particularly suitable for applications requiring specialized surface properties and chemical stability.
Properties
CAS No. |
68298-72-6 |
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Molecular Formula |
C28H28F17N3O8S |
Molecular Weight |
889.6 g/mol |
IUPAC Name |
2-[[5-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H28F17N3O8S/c1-6-48(9-10-54-19(50)46-16-8-7-14(4)17(11-16)47-20(51)56-15(5)12-55-18(49)13(2)3)57(52,53)28(44,45)26(39,40)24(35,36)22(31,32)21(29,30)23(33,34)25(37,38)27(41,42)43/h7-8,11,15H,2,6,9-10,12H2,1,3-5H3,(H,46,50)(H,47,51) |
InChI Key |
WUGSPVXFVQZHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC(C)COC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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